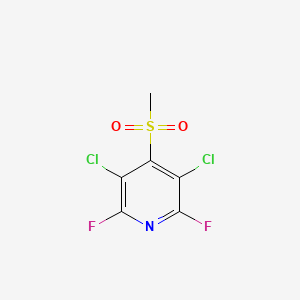

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Azido-2,3,5,6-tetrafluoropyridine undergoes the Staudinger reaction with tri-phenylphosphine at room temperature, reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide, partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.97 . It is classified as a combustible solid . The flash point is not applicable .Aplicaciones Científicas De Investigación

Environmental Distribution and Health Risks

PFASs, including alternatives to legacy compounds, are emerging persistent organic pollutants widely used in industrial and consumer applications. They exhibit persistence, bioaccumulation, long-distance migration, and toxicity. Recent studies have shown that alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA) are becoming dominant global pollutants. These alternatives have shown systemic multiple organ toxicities, with potential toxicities comparable or even more severe than legacy PFASs, indicating harmful environmental impacts (Yu Wang et al., 2019).

Degradation and Treatment Technologies

The degradation of PFAS compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), through chemical methods such as photochemical, electrochemical, and thermal technologies, has been extensively studied. These studies have revealed various decomposition mechanisms, including H/F exchange and chain shortening, emphasizing the complexity of fully degrading or mineralizing PFAS compounds. The detailed mechanisms of degradation provide insight into potential approaches for handling PFAS contamination (Yun Deng et al., 2021).

Regulatory Perspectives and Risk Management

Given the widespread presence and persistence of PFAS in the environment and biota, including humans, regulatory bodies have started to implement various countermeasures. The Stockholm Convention on Persistent Organic Pollutants, for instance, has designated PFOS and related compounds as target chemicals for regulation. This highlights the global effort to manage PFAS risks through standard values, health risk evaluations, and the development of regulations such as the EU directive and the Significant New Use Rule (SNUR) (Y. Zushi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKLTSLIRQSOCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743324 |

Source

|

| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine | |

CAS RN |

13239-87-7 |

Source

|

| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)